![molecular formula C21H23F3N4O2 B2863818 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1795483-93-0](/img/structure/B2863818.png)
2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone
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Description
2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Analysis and Characterization
- Magnetic Resonance Studies : Research on compounds structurally related to 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone, like hexahydropyrido and tetrahydroquinolinones, has explored their configurations and conformations using NMR spectroscopy. This provides valuable insights into the chemical structure and properties of such compounds (Cahill & Crabb, 1972).
Synthesis Methods and Derivatives
One-Pot Synthesis Approaches : Novel synthesis methods, like the one-pot non-cyanide synthesis of pyridine-isoquinoline derivatives, have been developed. Such methods are significant for the efficient and environmentally friendly production of compounds similar to the target molecule (Kopchuk et al., 2017).
Formation of Pyridone Analogues : The formation of pyridone analogues of tetrahydroisoquinolines demonstrates the potential for creating structurally diverse derivatives of the core compound, expanding its potential applications in various research fields (Richards & Hofmann, 1978).
Derivatives Synthesis and Characterization : The synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives and their characterization through spectral analysis exemplifies the ongoing research in creating and studying novel derivatives of the base compound (Zaki et al., 2017).
Potential Biological Activities
Antibacterial and Antifungal Properties : Studies on metal complexes of ligands structurally similar to the target compound have revealed promising antibacterial and antifungal activities, suggesting potential biomedical applications (Raj & Patel, 2015).
Anticancer Evaluation : Investigations into the synthesis and antibacterial activities of enantiomers of compounds structurally related to the target molecule have shown their potential in anticancer applications (Chu et al., 1991).
Estrogen Receptor Binding Affinity : Molecular docking studies on pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related, have demonstrated their binding affinity to estrogen receptors, indicating potential use in hormone-related studies and therapies (Parveen et al., 2017).
Crystallography and Structural Analysis
- Crystal Structure Studies : The crystal structures of derivatives related to the target molecule have been analyzed, contributing to a deeper understanding of their molecular geometry and intermolecular interactions (Ullah & Altaf, 2014).
properties
IUPAC Name |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)15-5-6-19(26-13-15)27-9-11-28(12-10-27)20(29)14-30-18-7-8-25-17-4-2-1-3-16(17)18/h5-8,13H,1-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHABOFWORXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone |
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